4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a fluorinated triazine derivative. Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the reaction of 2-chlorobenzonitrile with trifluoromethylated reagents under specific conditions. One common method involves the use of trifluoroacetic anhydride and ammonia to introduce the trifluoromethyl groups . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include trifluoroacetic anhydride, ammonia, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can be compared with other fluorinated triazines, such as:
2,4,6-tris(trifluoromethyl)-1,3,5-triazine: Known for its thermal stability and use in advanced materials.
2-trifluoromethyl-4,6-bis(2,3-dichloro-1,1,2,3,3-pentafluoro)-1,3,5-triazine: Used in the synthesis of complex fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C16H10ClF6N3 |
---|---|
Molecular Weight |
393.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C16H10ClF6N3/c1-9-5-4-8-12-24-14(15(18,19)20,16(21,22)23)25-13(26(9)12)10-6-2-3-7-11(10)17/h2-8H,1H3 |
InChI Key |
NMMPEJTYTIIXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(N=C(N12)C3=CC=CC=C3Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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